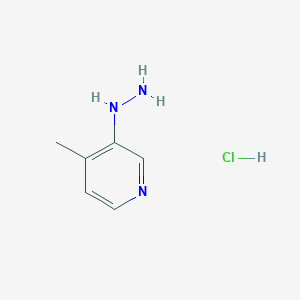
3-Hydrazinyl-4-methylpyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinyl-4-methylpyridine hydrochloride typically involves the reaction of 4-methylpyridine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydrazinyl-4-methylpyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Hydrazinyl-4-methylpyridine hydrochloride has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of new drugs for cancer and other diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Hydrazinyl-4-methylpyridine hydrochloride involves the inhibition of certain enzymes, including proteases and kinases. It has been shown to have potent antitumor activity by inducing apoptosis in cancer cells. The compound also exhibits antimicrobial and antioxidant activities.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine, 3-hydrazinyl-4-methoxy-, hydrochloride: Similar in structure but contains a methoxy group instead of a methyl group.
4-Hydrazinyl-3-methylpyridine hydrochloride: Similar in structure but with the hydrazinyl group at a different position.
Uniqueness
3-Hydrazinyl-4-methylpyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to inhibit enzymes and induce apoptosis in cancer cells makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C6H10ClN3 |
|---|---|
Peso molecular |
159.62 g/mol |
Nombre IUPAC |
(4-methylpyridin-3-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H9N3.ClH/c1-5-2-3-8-4-6(5)9-7;/h2-4,9H,7H2,1H3;1H |
Clave InChI |
GGVQERXQKRYYTF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NC=C1)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(Chloromethyl)-[3,4'-bipyridin]-6-amine](/img/structure/B13147253.png)
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B13147261.png)
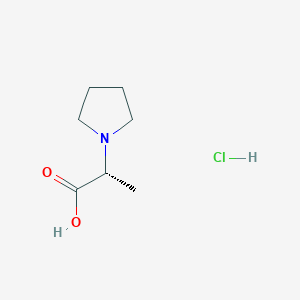
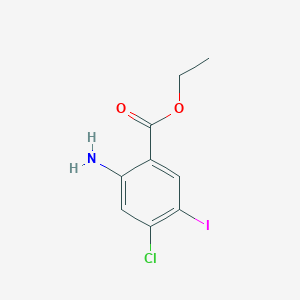
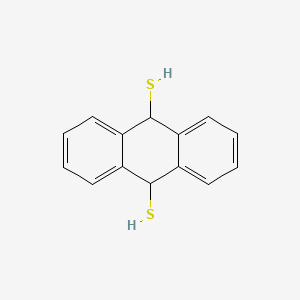
![[3,4'-Bipyridine]-2'-carbaldehyde](/img/structure/B13147308.png)
![1-(Chloromethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane](/img/structure/B13147316.png)
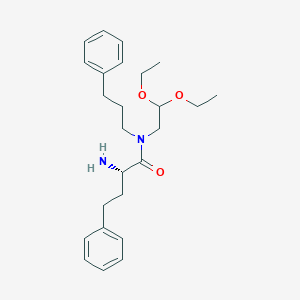

![4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13147339.png)
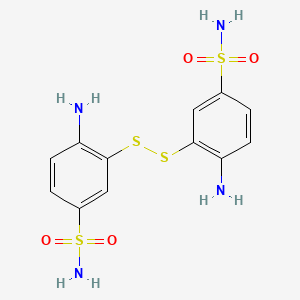
![diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B13147346.png)
